Ethyl 2-formyl-3-oxobutanoate
Overview
Description
Ethyl 2-formyl-3-oxobutanoate, also known as Ethyl acetoacetate, is a β-keto ester that is widely used in organic synthesis. It is a colorless liquid with a fruity odor and is commonly used in the production of pharmaceuticals, agrochemicals, and fragrances. Ethyl acetoacetate is a versatile compound that can undergo a variety of reactions, making it a valuable tool in organic chemistry.
Scientific Research Applications
Synthesis of Trifluoromethyl Heterocycles
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a derivative of Ethyl 2-formyl-3-oxobutanoate, serves as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. These include trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).
Novel Pyrazole Derivatives
A novel pyrazole derivative was synthesized using (E)-ethyl 2-benzylidene-3-oxobutanoate, another variant of Ethyl 2-formyl-3-oxobutanoate. This compound was characterized using several spectroscopic methods, contributing to advancements in organic chemistry (Naveen et al., 2021).
Antimicrobial and Antioxidant Studies
Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, synthesized via Knoevenagel condensation, has been evaluated for antimicrobial and antioxidant susceptibilities. This highlights its potential in pharmaceutical research (Kumar et al., 2016).
Isotopic Labeling in Protein Studies
An efficient synthetic route to produce 2-hydroxy-2-ethyl-3-oxobutanoate, for specific labeling of Ile methyl-γ(2) groups in proteins, has been developed. This is significant in NMR studies of high molecular weight proteins (Ayala et al., 2012).
Enzyme-catalyzed Asymmetric Reduction
Ethyl 4-chloro-3-oxobutanoate's asymmetric reduction in an organic solvent-water diphasic system using aldehyde reductase and glucose dehydrogenase demonstrates the compound's utility in biocatalysis and chiral chemistry (Shimizu et al., 1990).
Preparation of Fluoro-ketoalkenes
Alkylation and decarboxylation of α-fluoro-β-ketoesters like ethyl 2-fluoro-3-oxobutanoate provide a method to synthesize a range of fluoro-ketoalkenes. This showcases the compound's relevance in synthesizing fluorinated systems (Hutchinson et al., 1998).
Future Directions
properties
IUPAC Name |
ethyl 2-formyl-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-3-11-7(10)6(4-8)5(2)9/h4,6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYKDKLMRIXURJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C=O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564364 | |
Record name | Ethyl 2-formyl-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-formyl-3-oxobutanoate | |
CAS RN |
33142-24-4 | |
Record name | Ethyl 2-formyl-3-oxobutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33142-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-formyl-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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